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Compound of Interest

Compound Name: 4-Bromo-2,5-dichlorophenol

Cat. No.: B052177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of

bromodichlorophenol, compounds with the chemical formula C₆H₃BrCl₂O. Halogenated

phenols are significant in various fields, including environmental science, toxicology, and as

intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This

document details their nomenclature, physicochemical properties, synthesis protocols,

analytical methods, and known biological activities, presenting a valuable resource for

professionals in research and development.

IUPAC Nomenclature and Isomerism
The molecular formula C₆H₃BrCl₂O corresponds to several positional isomers of

bromodichlorophenol. According to IUPAC nomenclature rules for substituted phenols, the

carbon atom bearing the hydroxyl (-OH) group is designated as position 1. The substituents

(bromo- and chloro- groups) are then assigned the lowest possible locants on the benzene

ring.[1][2]

There are 18 possible isomers of bromodichlorophenol. The systematic IUPAC names for these

isomers are determined by the positions of the bromine and two chlorine atoms on the phenol

ring.

Table 1: IUPAC Names of all 18 Bromodichlorophenol Isomers
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Isomer # IUPAC Name

1 2-Bromo-3,4-dichlorophenol

2 2-Bromo-3,5-dichlorophenol

3 2-Bromo-3,6-dichlorophenol

4 2-Bromo-4,5-dichlorophenol

5 2-Bromo-4,6-dichlorophenol

6 3-Bromo-2,4-dichlorophenol

7 3-Bromo-2,5-dichlorophenol

8 3-Bromo-2,6-dichlorophenol

9 3-Bromo-4,5-dichlorophenol

10 4-Bromo-2,3-dichlorophenol

11 4-Bromo-2,5-dichlorophenol

12 4-Bromo-2,6-dichlorophenol

13 4-Bromo-3,5-dichlorophenol

14 5-Bromo-2,3-dichlorophenol

15 5-Bromo-2,4-dichlorophenol

16 6-Bromo-2,3-dichlorophenol

17 6-Bromo-2,4-dichlorophenol

18 6-Bromo-2,5-dichlorophenol

Physicochemical Properties
The physical and chemical properties of bromodichlorophenol isomers are influenced by the

position of the halogen substituents, which affects intermolecular forces, polarity, and molecular

symmetry. While experimental data for every isomer is not readily available, known values for

some isomers and related compounds are presented below. These properties are crucial for
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predicting their environmental fate, designing separation and purification processes, and

understanding their interactions in biological systems.

Table 2: Physicochemical Data of Selected Bromodichlorophenol Isomers and Related

Compounds

Compound
Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

pKa Reference

2,4-

Dichlorophen

ol

163.00 42-43 209-210 7.85 [3]

4-Bromo-2,5-

dichlorophen

ol

241.89 74-76 - - [4]

2-Bromo-4,6-

dichlorophen

ol

241.90 66-68 240 - [5]

2,4,6-

Tribromophen

ol

330.80 90-94 282-290 - [6]

Synthesis of Bromodichlorophenol Isomers
The synthesis of specific bromodichlorophenol isomers typically involves the electrophilic

halogenation of a substituted phenol precursor. The regioselectivity of the reaction is directed

by the existing substituents on the aromatic ring. The hydroxyl group is a strongly activating

ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. Careful

control of reaction conditions is necessary to achieve the desired isomer.

General Experimental Protocol: Bromination of
Dichlorophenols
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This protocol describes a general method for the synthesis of bromodichlorophenols from the

corresponding dichlorophenol isomers.

Materials:

Dichlorophenol isomer (1.0 eq)

Bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)

Solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride)

Catalyst (optional, e.g., iron filings or iodine)

Sodium thiosulfate solution (aqueous)

Sodium bicarbonate solution (aqueous)

Brine

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Stirring apparatus

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve the dichlorophenol isomer in the chosen solvent in a round-bottom flask equipped

with a stirrer.

Cool the mixture in an ice bath.
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Slowly add a solution of bromine in the same solvent or NBS in portions to the cooled

solution while stirring.

After the addition is complete, allow the reaction to stir at room temperature and monitor its

progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench any excess bromine by adding a saturated aqueous

solution of sodium thiosulfate.

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated

aqueous sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator

to obtain the crude product.

Purify the crude product by recrystallization or column chromatography.

Note: The specific solvent, temperature, and reaction time will depend on the starting

dichlorophenol isomer and the desired product. For instance, the synthesis of 4-bromo-2,5-
dichlorophenol can be achieved by the bromination of 2,5-dichlorophenol.[7][8]

Synthesis of 5-Bromo-2-chlorophenol
A specific protocol for the synthesis of 5-bromo-2-chlorophenol involves the demethylation of 5-

bromo-2-chloroanisole using boron tribromide (BBr₃).[9]

Materials:

5-Bromo-2-chloroanisole

Dichloromethane (DCM)

Boron tribromide (BBr₃) solution in DCM

2N Sodium hydroxide (NaOH) solution
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2N Hydrochloric acid (HCl)

tert-Butyl methyl ether (TBME)

Anhydrous sodium sulfate

Procedure:

Dissolve 5-bromo-2-chloroanisole in DCM and cool the solution to 0-5 °C.

Slowly add a solution of BBr₃ in DCM dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Carefully pour the reaction mixture into a pre-cooled mixture of 2N NaOH and ice.

Wash the aqueous layer with TBME.

Acidify the aqueous phase with 2N HCl.

Extract the product with TBME.

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield

5-bromo-2-chlorophenol.[9]

Analytical Methods: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of

bromodichlorophenol isomers in various matrices. Due to the polarity of the phenolic hydroxyl

group, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC-MS Analysis of
Bromodichlorophenol Isomers
This protocol provides a general procedure for the analysis of bromodichlorophenol isomers.

Sample Preparation and Derivatization (Acetylation):
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For aqueous samples, acidify to pH < 2 with sulfuric acid.

Extract the phenols with a suitable organic solvent (e.g., dichloromethane).

Dry the extract over anhydrous sodium sulfate and concentrate.

To the concentrated extract, add acetic anhydride and a catalyst (e.g., pyridine or potassium

carbonate).

Heat the mixture to form the acetate derivatives.

After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Conditions:

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-

methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Inlet Temperature: 250-280 °C.

Injection Mode: Splitless for trace analysis.

Oven Temperature Program:

Initial temperature: 60-80 °C, hold for 1-2 minutes.

Ramp: 8-10 °C/min to 280-300 °C.

Final hold: 5-10 minutes.

MS Transfer Line Temperature: 280-300 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 50 to 400.
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Data Analysis: Identification of the isomers is based on their retention times and comparison of

their mass spectra with reference spectra in a library (e.g., NIST). Quantification is typically

performed using an internal standard method.

Biological Activity and Potential Applications
Bromophenols, as a class of compounds, have been reported to exhibit a range of biological

activities, making them of interest to drug development professionals.

Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of brominated phenols against

both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The degree and

position of bromination can significantly influence the antimicrobial potency. For instance,

certain synthetic bromophenols have shown potent antibacterial effects against Staphylococcus

aureus, Bacillus subtilis, and Salmonella typhimurium.[10] Some bromophenol derivatives have

also been shown to inhibit the biofilm formation of pathogenic bacteria, a critical factor in

antibiotic resistance.[11][12]

Enzyme Inhibition
Bromophenols have also been investigated as inhibitors of various enzymes. Some novel

bromophenol derivatives have shown inhibitory activity against carbonic anhydrases and

acetylcholinesterase, enzymes implicated in conditions such as glaucoma and Alzheimer's

disease, respectively. This suggests that bromodichlorophenol scaffolds could be explored for

the development of novel therapeutic agents targeting these enzymes.

Signaling Pathway and Experimental Workflow Visualization

To illustrate a potential mechanism of action and a typical experimental workflow, the following

diagrams are provided.

Caption: Competitive inhibition of an enzyme by a bromodichlorophenol isomer.
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Caption: General experimental workflow for synthesis and biological evaluation.

Conclusion
The isomers of bromodichlorophenol represent a versatile class of compounds with potential

applications in various scientific and industrial domains. This technical guide provides a

foundational understanding of their nomenclature, properties, synthesis, and analysis. The

reported biological activities, particularly their antimicrobial and enzyme inhibitory effects,

highlight their potential as lead structures in drug discovery and development. Further research
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is warranted to fully elucidate the structure-activity relationships and toxicological profiles of

each isomer to harness their full potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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